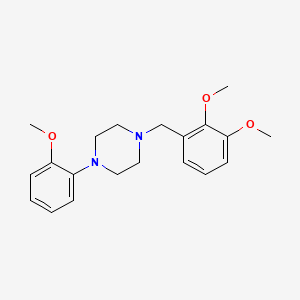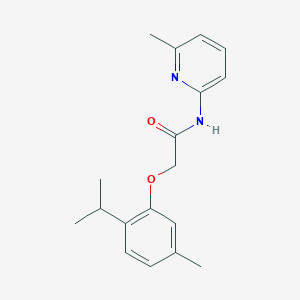
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用機序
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of NF-κB and HDACs. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in inflammation and cancer cell growth. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and physiological effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and a decrease in the infiltration of inflammatory cells into the affected tissues. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages as a research tool. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying the role of NF-κB and HDACs in various diseases. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is also a selective inhibitor of HDACs, making it a useful tool for studying the specific functions of individual HDAC isoforms. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Therefore, further studies are needed to determine the optimal dosing and administration regimens for 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
将来の方向性
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide include:
1. Studying the pharmacokinetic and pharmacodynamic properties of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide to determine the optimal dosing and administration regimens.
2. Investigating the potential therapeutic applications of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Studying the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in more detail to identify potential targets for drug development.
4. Developing more selective inhibitors of HDACs based on the structure of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is a novel chemical compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its potential therapeutic applications and to identify potential targets for drug development.
合成法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves the reaction between 4-bromo-3,5-dimethylphenol and cyclohexylamine in the presence of acetic anhydride as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide as a white crystalline solid.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQZMORKGYYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)

